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molecular formula C10H18N4O2 B8690386 Tert-butyl 2-(4-amino-1H-imidazol-1-YL)ethylcarbamate

Tert-butyl 2-(4-amino-1H-imidazol-1-YL)ethylcarbamate

Cat. No. B8690386
M. Wt: 226.28 g/mol
InChI Key: VEUWSFXWSOZMGI-UHFFFAOYSA-N
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Patent
US07601725B2

Procedure details

A flask containing compound 39.2 (400 mg, 1.56 mmol) and 10% (dry basis) palladium on activated carbon (−50% wet, Deguessa, 664 mg, ˜0.312 mmol) in MeOH (6.0 mL) was sealed with a septum and purged with nitrogen followed by hydrogen. The mixture was stirred under hydrogen (balloon pressure) at ambient temperature for 3 hours. After completion of the reaction, the mixture was filtered through a plug of celite and concentrated. The residue was dried under high-vacuum to yield 353 mg (quantitative) of [2-(4-amino-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester (compound 39.3) as a solid, ES (+) MS m/e=227 (M+H+).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
664 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][CH2:8][CH2:9][N:10]1[CH:14]=[C:13]([N+:15]([O-])=O)[N:12]=[CH:11]1)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[C:1]([O:5][C:6](=[O:18])[NH:7][CH2:8][CH2:9][N:10]1[CH:14]=[C:13]([NH2:15])[N:12]=[CH:11]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN1C=NC(=C1)[N+](=O)[O-])=O
Name
Quantity
664 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (balloon pressure) at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed with a septum
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a plug of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dried under high-vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCN1C=NC(=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 353 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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